molecular formula C4H2F2N2O2S B6151222 5-fluoropyrimidine-2-sulfonyl fluoride CAS No. 2172587-63-0

5-fluoropyrimidine-2-sulfonyl fluoride

Cat. No.: B6151222
CAS No.: 2172587-63-0
M. Wt: 180.1
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Description

5-Fluoropyrimidine-2-sulfonyl fluoride (CAS 2870707-46-1) is a heteroaromatic sulfonyl fluoride that serves as a valuable synthetic intermediate and building block in chemical biology and medicinal chemistry. Its molecular architecture, featuring an electron-deficient pyrimidine ring with fluorine and sulfonyl fluoride substituents, creates a highly electrophilic reagent suitable for covalent bond formation. The compound's primary research application lies in its use as a covalent probe and inhibitor, particularly in activity-based protein profiling (ABPP) and the synthesis of sulfonamide derivatives. The sulfonyl fluoride group is known to selectively react with nucleophilic amino acid residues—such as serine, threonine, and cysteine—in enzyme active sites, enabling the study of enzyme function and the mapping of protein interaction networks . This mechanism is central to its utility in developing therapeutic agents and biochemical tools. As a fluoropyrimidine derivative, it exhibits reduced basicity compared to its chlorinated or brominated analogues, which can influence its reactivity and interaction with biological targets . Researchers value this compound for exploring biochemical pathways and creating compound libraries for screening. It is critical for researchers to handle this material with care, as sulfonyl fluorides are typically moisture-sensitive and may be corrosive, requiring storage in a cool, dry, and sealed environment . Please note: The specific information for this exact compound was not located in the search results. The description above is based on the properties and research applications of highly similar compounds, such as 2-fluoropyrimidine-5-sulfonyl fluoride and 5-fluoropyridine-2-sulfonyl fluoride . Researchers are strongly advised to verify all data with the supplier. This product is offered For Research Use Only. It is not intended for human or veterinary use .

Properties

CAS No.

2172587-63-0

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.1

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonamide to Sulfonyl Fluoride Conversion

The oxidation of sulfonamides to sulfonyl fluorides represents a robust strategy for late-stage functionalization. A 2020 study demonstrated that sulfonamides react with Pyry-BF₄ and MgCl₂ to form sulfonyl chlorides, which are subsequently fluorinated in situ using KF under mild conditions . For pyrimidine derivatives, this method could involve:

  • Synthesis of 5-fluoropyrimidine-2-sulfonamide via nucleophilic substitution or directed C–H sulfamoylation.

  • Treatment with Pyry-BF₄/MgCl₂ to generate the intermediate sulfonyl chloride.

  • Fluorination with KF in aprotic solvents (e.g., acetonitrile) at 0–25°C.

Key advantages include high chemoselectivity and compatibility with electron-deficient heterocycles like pyrimidines . Challenges may arise from competing hydrolysis of the sulfonyl chloride intermediate, necessitating anhydrous conditions.

Mechanochemical Fluorination of Sulfonyl Imidazoles

A solvent-free mechanochemical approach using potassium bifluoride (KHF₂) and acetic acid (AcOH) has been developed for sulfur(VI) fluorides . Applied to pyrimidine systems, this method would entail:

  • Preparation of 5-fluoropyrimidine-2-sulfonyl imidazole via coupling of the sulfonyl chloride with 2-methylimidazole.

  • Ball milling with KHF₂ (2.0 equiv) and AcOH (3.0 equiv) at 25 Hz for 90 minutes.

This method achieves yields of 65–85% for aryl sulfonyl fluorides , though pyrimidine substrates may require extended milling times due to steric and electronic effects. The absence of solvents simplifies purification, critical for moisture-sensitive fluorides.

Palladium-Catalyzed Fluorosulfonylation of Thianthrenium Salts

Aryl thianthrenium salts serve as versatile intermediates for Pd-catalyzed fluorosulfonylation. A 2023 protocol using Na₂S₂O₄ and N-fluorobenzenesulfonimide (NFSI) under reductive conditions could be adapted :

  • Thianthrenation of 5-fluoropyrimidine at the 2-position using thianthrene S-oxide and triflic anhydride.

  • Pd-catalyzed (e.g., Pd(OAc)₂) coupling with Na₂S₂O₄ and NFSI in DMF/H₂O at 60°C.

This method tolerates electron-deficient arenes, making it suitable for fluoropyrimidines . Yields for aryl sulfonyl fluorides range from 72–94%, though heterocyclic substrates may require optimized ligand systems (e.g., Xantphos).

Direct Sulfonation-Fluorination of Pyrimidine

A one-pot synthesis from sulfonic acids or sulfonates offers a streamlined route :

  • Sulfonation of 2-amino-5-fluoropyrimidine with chlorosulfonic acid to form the sulfonic acid.

  • Treatment with tetramethylammonium chloride (TMAC) and KHF₂ in acetone at 50°C.

This transition-metal-free method achieves 78–92% yields for aryl sulfonyl fluorides . For pyrimidines, the electron-withdrawing fluorine at C5 may enhance sulfonation regioselectivity at C2.

Radical Fluorosulfonylation of Pyrimidine Derivatives

Copper-mediated radical reactions using DABSO (SO₂ surrogate) and KHF₂ enable fluorosulfonylation of aryl diazonium salts . Applied to pyrimidines:

  • Diazotization of 2-amino-5-fluoropyrimidine with NaNO₂/HCl.

  • Reaction with DABSO, CuI, and KHF₂ in acetonitrile at 25°C.

This method avoids pre-functionalized substrates, though control over radical stability in nitrogen-rich heterocycles remains challenging .

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsConditionsYield Range*Challenges for Pyrimidines
Sulfonamide Oxidation5-Fluoro-2-sulfonamidePyry-BF₄, MgCl₂, KF0–25°C, anhydrous60–85% Hydrolysis of intermediates
MechanochemicalSulfonyl imidazoleKHF₂, AcOHBall milling, 25 Hz65–85% Steric hindrance at C2
Pd-CatalyzedThianthrenium saltPd(OAc)₂, Na₂S₂O₄60°C, DMF/H₂O72–94% Ligand optimization
One-Pot SulfonationSulfonic acidTMAC, KHF₂50°C, acetone78–92% Regioselective sulfonation
RadicalDiazonium saltCuI, DABSO, KHF₂25°C, MeCN55–78% Radical stability control

*Yields extrapolated from analogous aryl systems.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions include a wide range of fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Fluoropyrimidine-2-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. For example, it may inhibit thymidylate synthase, an enzyme involved in DNA synthesis, leading to antiproliferative effects . The presence of the fluorine atom enhances the compound’s ability to form stable interactions with its targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-fluoropyrimidine-2-sulfonyl fluoride and related pyrimidine or sulfonyl-containing analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Notes
This compound N/A C₄H₂F₂N₂O₂S 192.14 (calculated) 5-F, 2-SO₂F Sulfonyl fluoride, fluoropyrimidine Likely intermediate for SuFEx reactions; potential in covalent inhibitor synthesis.
5-Chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride N/A C₆H₆ClN₂O₄S 260.64 (calculated) 5-Cl, 4/6-OCH₃, 2-SO₂F Sulfonyl fluoride, methoxy, chloropyrimidine Enhanced solubility due to methoxy groups; R&D applications (exact data pending).
4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine 6096-45-3 C₅H₄ClFN₂S 190.62 4-Cl, 5-F, 2-SCH₃ Methylsulfanyl, halopyrimidine Synthetic intermediate; used in nucleoside analog synthesis.
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride 1823366-80-8 C₅H₂ClF₃N₂O₂S 246.60 5-SO₂Cl, 2-CF₃ Sulfonyl chloride, trifluoromethyl Reactive electrophile; used in peptide modification and crosslinking.

Structural and Functional Analysis

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in this compound offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., 2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride), making it preferable for storage and controlled reactivity in aqueous environments.
  • In contrast, methoxy groups (as in 5-chloro-4,6-dimethoxypyrimidine-2-sulfonyl fluoride) may improve solubility but reduce reactivity.
  • Methylsulfanyl vs. Sulfonyl Groups : The methylsulfanyl group in 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine introduces steric bulk and reduces electrophilicity, limiting its utility in covalent bonding applications compared to sulfonyl fluorides.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 5-fluoropyrimidine-2-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Guidance : The synthesis typically involves multi-step reactions, with critical parameters including temperature control (e.g., maintaining 0–5°C during sulfonylation steps), solvent selection (e.g., dichloromethane or DMF for polar intermediates), and reagent stoichiometry. For example, sulfonyl fluoride formation may require halogen exchange using potassium fluoride under anhydrous conditions . Yield optimization can be achieved via real-time monitoring (e.g., TLC or HPLC) to adjust reaction times and intermediate purification using column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Guidance : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; 19F^{19}\text{F} and 1H^{1}\text{H}) are essential for structural confirmation. Purity assessment should combine HPLC (with UV detection at 254 nm) and elemental analysis. Differential scanning calorimetry (DSC) can identify decomposition temperatures, while Karl Fischer titration quantifies residual moisture, which is critical for hygroscopic intermediates .

Q. What are the key storage and handling protocols to ensure the stability of this compound?

  • Methodological Guidance : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass containers to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis can generate sulfonic acid byproducts. Stability testing under accelerated conditions (40°C/75% relative humidity) over 4 weeks can predict shelf life. Always use glove boxes or fume hoods with PPE (nitrile gloves, safety goggles) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound across different studies?

  • Methodological Guidance : Discrepancies often arise from variations in reagent purity, solvent drying methods, or trace metal contamination. Systematic replication studies with controlled variables (e.g., anhydrous vs. technical-grade solvents) are recommended. Computational modeling (DFT calculations) can predict reaction pathways and identify rate-limiting steps, guiding experimental adjustments. Cross-validation using alternative synthetic routes (e.g., microwave-assisted synthesis) may also clarify optimal conditions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Guidance : The sulfonyl fluoride group acts as an electrophilic center due to the electron-withdrawing effects of fluorine and the pyrimidine ring. Kinetic studies (e.g., using 19F^{19}\text{F} NMR to monitor fluoride release) can elucidate the role of solvent polarity and leaving-group ability. Isotope labeling (18O^{18}\text{O}) of water in hydrolysis experiments may distinguish between associative and dissociative mechanisms. Comparative studies with non-fluorinated analogs (e.g., sulfonyl chlorides) can further isolate electronic vs. steric effects .

Q. What strategies are recommended for assessing the environmental impact and ecotoxicological risks of this compound?

  • Methodological Guidance : Despite limited ecotoxicity data, researchers should conduct in silico predictions using tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Experimental workflows include:
  • Aquatic toxicity : Daphnia magna acute immobilization tests (OECD 202).
  • Soil mobility : Column leaching studies with HPLC-MS quantification.
  • Degradation : Photolysis under simulated sunlight (UV-Vis irradiation) to identify breakdown products .

Data Gaps and Emerging Research Directions

Q. How can researchers address the lack of comprehensive toxicological data for this compound in academic studies?

  • Methodological Guidance : Collaborate with toxicology labs to design tiered testing:
  • In vitro : Ames test (mutagenicity) and HepG2 cell cytotoxicity assays.
  • In vivo : Zebrafish embryo toxicity (FET) as a cost-effective vertebrate model.
  • Read-across approaches : Leverage data from structurally related sulfonyl fluorides (e.g., sulfuryl fluoride) to infer hazard profiles, noting limitations in analog selection .

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